An In-depth Technical Guide to 3,4'-Dihydroxypropiophenone: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3,4'-Dihydroxypropiophenone: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dihydroxypropiophenone, a catechol-type phenolic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a dihydroxyphenyl group attached to a propiophenone (B1677668) core, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of 3,4'-Dihydroxypropiophenone. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential mechanisms of action.
Chemical Structure and Identification
3,4'-Dihydroxypropiophenone is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one. Its structure is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at the 3- and 4-positions, and a propan-1-one group.
Table 1: Chemical Identifiers for 3,4'-Dihydroxypropiophenone
| Identifier | Value |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one[1][2] |
| CAS Number | 7451-98-1[1][3] |
| Molecular Formula | C₉H₁₀O₃[1][3] |
| SMILES | CCC(=O)C1=CC(=C(C=C1)O)O[1] |
| InChI Key | HNWIHBDMOYWCGX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 3,4'-Dihydroxypropiophenone are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in Table 2.
Table 2: Physicochemical Properties of 3,4'-Dihydroxypropiophenone
| Property | Value |
| Molecular Weight | 166.176 g/mol [2] |
| Appearance | Grey or pale grey/brown powder[1] |
| Melting Point | 145.0-151.0 °C[1] |
| Boiling Point | Estimated: 170-173 °C at 0.3 Torr (for the related compound 3,4-dihydroxyphenylacetone)[4] |
| Solubility | Soluble in methanol (B129727) and ethanol. Slightly soluble in chloroform (B151607) and DMSO (qualitative data for the related compound 3,4-dihydroxyphenylacetone)[4][5]. |
| pKa | Predicted: 9.59 ± 0.10 (for the related compound 3,4-dihydroxyphenylacetone)[4] |
Experimental Protocols
Synthesis of 3,4'-Dihydroxypropiophenone (Adapted from a general Fries Rearrangement method)
This protocol describes a plausible synthetic route to 3,4'-Dihydroxypropiophenone based on the Fries rearrangement of a phenyl propionate (B1217596) precursor.
1. Esterification of 1,2-Benzenediol (Catechol):
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-benzenediol (1.0 eq) in a suitable aprotic solvent such as dichloromethane.
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Add a base, for example, triethylamine (B128534) (1.1 eq), to the solution.
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Cool the mixture in an ice bath and add propionyl chloride (1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenyl propionate intermediate.
2. Fries Rearrangement:
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To a clean, dry reaction vessel, add the phenyl propionate intermediate (1.0 eq).
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.
-
Slowly warm the reaction mixture to a temperature between 60-140 °C and maintain for several hours. The optimal temperature and time should be determined empirically.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain 3,4'-Dihydroxypropiophenone.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) Analysis:
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
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Mobile Phase: A gradient elution can be employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Derivatization: Due to the presence of polar hydroxyl groups, derivatization is recommended to improve volatility and peak shape. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method. The sample is heated with the silylating agent (e.g., at 70°C for 30 minutes) prior to injection.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for 3,4'-Dihydroxypropiophenone are not extensively documented, its catechol structure is known to be a key pharmacophore for various biological activities, primarily related to its antioxidant properties. The closely related compound, 3',4'-Dihydroxyacetophenone, has been identified as a potent tyrosinase inhibitor, suggesting a potential role for 3,4'-Dihydroxypropiophenone in regulating melanin (B1238610) synthesis.[6]
The antioxidant mechanism of catechol-containing compounds generally involves their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. This reactivity is central to its potential biological effects.
Logical Relationship: Antioxidant Mechanism of 3,4'-Dihydroxypropiophenone
The following diagram illustrates the proposed antioxidant mechanism of 3,4'-Dihydroxypropiophenone, highlighting its interaction with reactive oxygen species (ROS) and the potential for redox cycling.
Caption: Proposed antioxidant and cellular interaction mechanism of 3,4'-Dihydroxypropiophenone.
This diagram illustrates that 3,4'-Dihydroxypropiophenone can act as an antioxidant by donating a hydrogen atom to reactive oxygen species, becoming a semiquinone radical and subsequently an ortho-quinone. This reactive quinone can then interact with cellular nucleophiles, such as cysteine or lysine (B10760008) residues in proteins, forming covalent adducts. This interaction can lead to the modulation of protein function and downstream cellular signaling pathways, which may underpin its biological effects.
Conclusion
3,4'-Dihydroxypropiophenone is a versatile molecule with a well-defined chemical structure and a range of interesting physicochemical properties. While further research is needed to fully elucidate its biological activities and specific signaling pathways, its catechol moiety suggests significant potential as an antioxidant and an inhibitor of enzymes such as tyrosinase. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and analyze this compound, facilitating further investigation into its therapeutic and industrial applications. The proposed mechanism of action provides a logical framework for understanding its potential interactions at a cellular level, paving the way for future drug discovery and development efforts.
References
- 1. 3',4'-Dihydroxypropiophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3',4'-Dihydroxypropiophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxybenzaldehyde 139-85-5 | TCI AMERICA [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
